molecular formula C15H10F6O B071999 Bis(3-(trifluoromethyl)phenyl)methanol CAS No. 1598-89-6

Bis(3-(trifluoromethyl)phenyl)methanol

Cat. No. B071999
CAS RN: 1598-89-6
M. Wt: 320.23 g/mol
InChI Key: WWKAKFGJTVATRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-(trifluoromethyl)phenyl)methanol is a compound of interest in various chemical research areas due to its unique structural features and chemical properties. The presence of the trifluoromethyl group enhances its electron-withdrawing capacity, influencing its reactivity and interaction with other compounds.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the use of Grignard reagents and specific catalysts to introduce the bis(phenyl)methanol framework. For instance, synthesis approaches might involve asymmetric reduction catalyzed by microbial cells or chemical agents to produce specific chiral intermediates essential for further chemical transformations (Ouyang et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to Bis(3-(trifluoromethyl)phenyl)methanol has been determined using various spectroscopic methods and X-ray crystallography. These studies reveal detailed information about the spatial arrangement, bond lengths, and angles critical to understanding the compound's chemical behavior (Heng-Shan Dong et al., 2009).

Scientific Research Applications

Production of Enantiomerically Enriched Intermediates

  • Scientific Field: Biocatalysis
  • Application Summary: This compound is used in the asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst . The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis .
  • Methods of Application: The study achieved an increase in the ratio of substrate to catalyst (S/C) in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 .
  • Results: The yield was increased to 86.2% under 200 mM BTAP, or 72.9% at 300 mM BTAP .

Synthesis of Pyrazole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Bis(3-(trifluoromethyl)phenyl)methanol is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria .
  • Methods of Application: The study reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
  • Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Promoting Organic Transformations

  • Scientific Field: Organic Chemistry
  • Application Summary: The 3,5-bis(trifluoromethyl)phenyl motif of Bis(3-(trifluoromethyl)phenyl)methanol is used ubiquitously in H-bond catalysts .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Preparation of Antiglaucoma Agent

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 3-(Trifluoromethyl)phenol, a derivative of Bis(3-(trifluoromethyl)phenyl)methanol, was used in the preparation of travoprost, an antiglaucoma agent .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Catalyst Development

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound is used in the development of catalysts, specifically N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea . This catalyst has played a very important role in the development of H-bond organocatalysts .
  • Methods of Application: The catalyst is used extensively in promoting organic transformations . The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

High-Refractive-Index Applications

  • Scientific Field: Material Science
  • Application Summary: Bis(3-(trifluoromethyl)phenyl)methanol is used in the preparation of sulfur-rich polyimides for high-refractive-index applications .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: All of the polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa . These exceptional mechanical strength values make these polyimides preferable candidates to be applied commercially .

Future Directions

The future directions of “Bis(3-(trifluoromethyl)phenyl)methanol” research could involve further exploration of its synthesis and potential applications. The development of more efficient biocatalytic processes and the investigation of its mechanism of action could be areas of focus .

properties

IUPAC Name

bis[3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKAKFGJTVATRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371135
Record name bis[3-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-(trifluoromethyl)phenyl)methanol

CAS RN

1598-89-6
Record name bis[3-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1598-89-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3,3′-bis(trifluoromethyl)benzophenone (11.4 g, 36 mmol) in MeOH (50 mL) was added sodium borohydride (1.9 ml, 53 mmol) portionwise at rt. The suspension was stirred at rt for 24 h. The reaction was diluted slowly with water and extracted with CH2Cl2. The organic was washed successively with water, brine, dried over Na2SO4, and concentrated to give bis(3-(trifluoromethyl)phenyl)methanol (10.8 g, 94% yield). The crude oil was used in the next reaction without further purification.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3-(trifluoromethyl)phenyl)methanol
Reactant of Route 2
Bis(3-(trifluoromethyl)phenyl)methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(3-(trifluoromethyl)phenyl)methanol
Reactant of Route 4
Reactant of Route 4
Bis(3-(trifluoromethyl)phenyl)methanol
Reactant of Route 5
Reactant of Route 5
Bis(3-(trifluoromethyl)phenyl)methanol
Reactant of Route 6
Reactant of Route 6
Bis(3-(trifluoromethyl)phenyl)methanol

Citations

For This Compound
4
Citations
S Deák, B Mátravölgyi, G Feczku, Z Erdélyi… - Tetrahedron …, 2015 - Elsevier
The synthesis of new, trifluoromethyl group containing atropisomeric amino alcohols and their application in enantioselective diethylzinc additions to aldehydes is described. A …
Number of citations: 15 www.sciencedirect.com
M Asami, A Hasome, N Yachi, N Hosoda… - Tetrahedron …, 2016 - Elsevier
A series of o-xylylene-type chiral 1,4-amino alcohols with an aminal structure was synthesized starting from (S)-2-(arylaminomethyl)pyrrolidine, o-bromobenzaldehyde, and a diaryl …
Number of citations: 17 www.sciencedirect.com
Y Matsuura, M Asami, S Ito - New Journal of Chemistry, 2022 - pubs.rsc.org
A chiral cation sensor comprising two pyrene rings and a diethylene glycol linker has been developed and utilized to detect Al3+ and Cu2+ ions based on differences in circular …
Number of citations: 3 pubs.rsc.org
S Kullmann - Dissertation, Universität Freiburg …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.